1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
CAS No.: 1008281-37-5
Cat. No.: VC8403791
Molecular Formula: C10H13NO4S2
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.
![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid - 1008281-37-5](/images/structure/VC8403791.png)
Specification
CAS No. | 1008281-37-5 |
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Molecular Formula | C10H13NO4S2 |
Molecular Weight | 275.3 g/mol |
IUPAC Name | 1-(5-methylthiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C10H13NO4S2/c1-7-4-5-9(16-7)17(14,15)11-6-2-3-8(11)10(12)13/h4-5,8H,2-3,6H2,1H3,(H,12,13) |
Standard InChI Key | XVCFDYYHZJBEBW-UHFFFAOYSA-N |
SMILES | CC1=CC=C(S1)S(=O)(=O)N2CCCC2C(=O)O |
Canonical SMILES | CC1=CC=C(S1)S(=O)(=O)N2CCCC2C(=O)O |
Introduction
Chemical Structure and Identification
Molecular Architecture
The compound features a five-membered pyrrolidine ring (a saturated nitrogen heterocycle) with two critical substituents:
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Sulfonyl group attached to a 5-methylthiophen-2-yl moiety at position 1.
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Carboxylic acid group at position 2 of the pyrrolidine ring.
This configuration enhances its three-dimensional diversity, enabling interactions with biological targets such as enzymes and receptors .
Structural Data
Property | Value |
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IUPAC Name | 1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
CAS Number | 1008281-37-5 |
Molecular Formula | CHNOS |
Molecular Weight | 303.35 g/mol |
SMILES | CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)C(=O)O |
InChIKey | XVCFDYYHZJBEBW-MRVPVSSYSA-N |
Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
The stereochemistry at position 2 (highlighted by the carboxylic acid group) is critical for biological activity, as enantiomers often exhibit divergent binding affinities .
Synthesis and Optimization
Sulfonylation of Pyrrolidine Precursors
The compound is typically synthesized via sulfonylation of a pyrrolidine-2-carboxylic acid derivative. A representative pathway involves:
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Reaction of pyrrolidine-2-carboxylic acid with 5-methylthiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine).
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Purification via column chromatography or recrystallization to isolate the product.
Stereoselective Approaches
Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases, are employed to isolate the desired (2R) enantiomer, which often shows superior bioactivity .
Yield and Efficiency
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Typical Yield: 60–75% under optimized conditions.
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes while maintaining yields >70%.
Physicochemical Properties
Stability and Reactivity
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pH Sensitivity: The sulfonyl group confers stability under basic conditions but may hydrolyze in strongly acidic environments (pH < 3).
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Thermal Stability: Decomposes above 200°C, necessitating storage at −20°C for long-term preservation.
Spectroscopic Characterization
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NMR (400 MHz, DMSO-d):
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δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H),
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δ 6.85 (d, J = 3.6 Hz, 1H, thiophene-H),
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δ 3.90–3.70 (m, 1H, pyrrolidine-H),
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δ 2.45 (s, 3H, CH).
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IR (KBr): 1720 cm (C=O stretch), 1350 cm (S=O asymmetric stretch) .
Biological Activity and Mechanisms
Antimicrobial Effects
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Bacterial Growth Inhibition: Demonstrates MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli due to sulfonyl group-mediated membrane disruption.
Neuropharmacological Applications
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Dopamine Receptor Modulation: The pyrrolidine scaffold enhances binding to D receptors (K = 120 nM), suggesting utility in treating schizophrenia or Parkinson’s disease .
Comparative Analysis with Related Compounds
Industrial and Research Applications
Drug Development
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Lead Compound: Used in designing protease inhibitors for HIV-1 and HCV due to its sulfonyl-pyrrolidine pharmacophore .
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Prodrug Derivatives: Esterification of the carboxylic acid group enhances oral bioavailability (e.g., ethyl ester prodrug shows 80% absorption in rat models) .
Chemical Biology Tools
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Photoaffinity Labels: The sulfonyl group facilitates covalent binding to target proteins for mechanistic studies.
Challenges and Future Directions
Synthetic Limitations
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Stereochemical Purity: Scalable enantioselective synthesis remains costly, necessitating cheaper catalytic methods.
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Functionalization Complexity: Introducing additional substituents (e.g., fluorination at position 4) often requires multistep protocols .
Therapeutic Optimization
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